molecular formula C22H31N3+2 B12806611 Methindethyrium ion CAS No. 793603-48-2

Methindethyrium ion

Cat. No.: B12806611
CAS No.: 793603-48-2
M. Wt: 337.5 g/mol
InChI Key: ADCSYVXJAPHBFY-UHFFFAOYSA-N
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Description

This discrepancy suggests either a nomenclature error (e.g., misspelling) or the compound’s obscurity in mainstream research.

Properties

CAS No.

793603-48-2

Molecular Formula

C22H31N3+2

Molecular Weight

337.5 g/mol

IUPAC Name

trimethyl-[3-[4-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C22H31N3/c1-23-18-20(21-8-5-6-9-22(21)23)11-10-19-12-15-24(16-13-19)14-7-17-25(2,3)4/h5-6,8-9,12-13,15-16,18H,7,10-11,14,17H2,1-4H3/q+2

InChI Key

ADCSYVXJAPHBFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC3=CC=[N+](C=C3)CCC[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for Methindethyrium ion are not widely documented. it likely involves the condensation of an indole derivative with a pyridine moiety, resulting in the formation of the ion.

Industrial Production:: Industrial-scale production methods for this compound remain scarce. Researchers may need to explore custom synthesis approaches or adapt existing methodologies.

Chemical Reactions Analysis

Relevant Ion-Molecule Reaction Frameworks

Ion-molecule reactions at low temperatures exhibit unique dynamics, as demonstrated in studies of deuterated hydrogen ions (D2+\text{D}_2^+) with ammonia (NH3\text{NH}_3) . Key findings include:

  • Reaction rate dependence : Rates increase with rotational excitation of reactants, contrary to classical expectations.

  • Electrostatic dominance : Quantum-state-specific interactions govern reactivity at sub-50 K temperatures .

SystemReaction Rate (cm³/s)Temperature (K)Key Product
D2++NH3\text{D}_2^+ + \text{NH}_31.2×1091.2 \times 10^{-9}10NH2D+\text{NH}_2\text{D}^+
CH3O+CH3I\text{CH}_3\text{O}^- + \text{CH}_3\text{I}3.8×10103.8 \times 10^{-10}300I\text{I}^-, CH2I\text{CH}_2\text{I}^-

Proton Transfer and SN2 Dynamics

Studies of methoxy anion (CH3O\text{CH}_3\text{O}^-) reactions with methyl iodide highlight:

  • Direct SN2 mechanisms : Observed even at low collision energies (0.4 eV), contrasting with indirect proton transfer pathways .

  • Kinetic energy partitioning : Product scattering angles shift from isotropic (indirect) to forward-directed (direct) as collision energy increases .

Ion Trapping and Cold Chemistry

Trapped Yb+\text{Yb}^+ ions reacting with ultracold Li2\text{Li}_2 dimers demonstrate:

  • Langevin rate adherence : Reaction rates align with classical predictions (σLangevinα\sigma_{\text{Langevin}} \propto \sqrt{\alpha}, where α\alpha is polarizability) .

  • Detection sensitivity : Molecular ion products detected at densities <1010cm3< 10^{10} \, \text{cm}^{-3} .

Analytical Techniques for Ion Reactivity

  • Chemical ionization (CI) : Soft ionization via proton transfer (e.g., CH5++MMH++CH4\text{CH}_5^+ + \text{M} \rightarrow \text{MH}^+ + \text{CH}_4) preserves molecular integrity for mass spectrometry .

  • Ion/ion reactions : Enable charge reduction (e.g., Z1Z2\text{Z}_1\text{Z}_2-dependent kinetics) for biomolecular analysis .

Recommendations for Future Studies

To investigate a hypothetical ion like Methindethyrium:

  • Synthetic routes : Explore ionic liquid-mediated reactions (e.g., fluorinations using [BF4][\text{BF}_4]^-) .

  • Reactivity screening : Use crossed-beam velocity map imaging to resolve collision-energy-dependent pathways .

  • Quantum modeling : Apply electrostatic potential maps to predict interaction strengths with neutral partners .

Without empirical data, theoretical frameworks from analogous systems remain the primary tool for hypothesizing Methindethyrium’s behavior. Collaborative efforts with computational chemists and experimentalists specializing in cold ion traps are advised.

Scientific Research Applications

Chemistry::

    Catalysis: Methindethyrium ion derivatives might serve as catalysts in organic transformations.

    Ligands: They could act as ligands in coordination chemistry.

Biology and Medicine::

    Biological Probes: Researchers might use this compound derivatives as fluorescent probes or imaging agents.

    Drug Development: Investigate its potential as a drug scaffold or pharmacophore.

Industry::

    Materials Science: Explore applications in materials, such as sensors or optoelectronics.

Mechanism of Action

The precise mechanism by which Methindethyrium ion exerts its effects remains elusive. Researchers would need to investigate its interactions with biological targets and pathways.

Comparison with Similar Compounds

Key Features :

  • Reactivity : The dual thiol groups enable participation in redox reactions and metal chelation.
  • Structural Simplicity: Unlike more complex organosulfur compounds, methanedithiol lacks aromaticity or extended carbon chains.

Overview of Methidathion

Methidathion is an organophosphate insecticide with the molecular formula C₆H₁₁N₂O₄PS₃.

Property Value
Primary Use Agricultural insecticide
Environmental Fate High persistence in soil and water; hydrolyzes under alkaline conditions
Ecological Impact Toxic to aquatic life (e.g., LC₅₀ for fish: 0.1–1.0 mg/L)

Key Features :

  • Mechanism of Action : Inhibits acetylcholinesterase in pests.
  • Environmental Mobility : Modeled using PRZM and EXAMS, with predicted aquatic EECs (Estimated Environmental Concentrations) exceeding safety thresholds in some scenarios .

Comparative Analysis

4.1 Structural Comparison
Compound Functional Groups Complexity
Methanedithiol Two -SH groups Simple, linear
Methidathion Phosphate, sulfur, nitro Complex, heterocyclic

Structural Contrast :

  • Methanedithiol’s simplicity contrasts with methidathion’s heterocyclic structure, which includes a phosphorodithioate group and a nitro substituent.
4.2 Functional Comparison
Compound Primary Use Reactivity
Methanedithiol Synthetic intermediate High (redox, chelation)
Methidathion Insecticide Hydrolysis, enzymatic inhibition

Functional Contrast :

  • Methanedithiol’s applications are largely industrial or synthetic, whereas methidathion is biocidal with significant ecological risks .
4.3 Environmental and Toxicological Profiles
Parameter Methanedithiol Methidathion
Persistence Low (volatile, reactive) High (soil half-life >30 days)
Aquatic Toxicity Not reported LC₅₀: 0.1–1.0 mg/L for fish
Human Health Risks Low (limited data) High (neurotoxicant)

Key Insight : Methidathion’s environmental persistence and toxicity necessitate stringent regulatory controls, unlike methanedithiol, which poses fewer documented hazards .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Methindethyrium ion?

  • Answer : Synthesis typically involves controlled ligand-exchange reactions under inert atmospheres, followed by purification via column chromatography. Characterization requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (¹H/¹³C) to confirm ligand coordination .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and isotopic patterns .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (±0.3% tolerance) .
    • Table 1 : Key Characterization Parameters
TechniqueTarget DataAcceptable Error
NMRδ (ppm)±0.05 ppm
HR-MSm/z±0.001 Da
Elemental% Composition±0.3%

Q. How can researchers investigate the ion’s role in catalytic mechanisms?

  • Answer : Use kinetic studies (e.g., UV-Vis spectroscopy to track reaction rates) and isotopic labeling (e.g., ¹⁸O/²H) to identify active sites. Include control experiments with analogous ions to isolate mechanistic pathways .

Q. What factors influence the stability of this compound under varying pH and temperature?

  • Answer : Design a factorial experiment:

  • pH Range : 2–12, using buffer solutions.
  • Temperature : 25–80°C, monitored via thermocouples.
  • Stability Metrics : Track decomposition via HPLC every 30 minutes .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict this compound’s electronic structure and reactivity?

  • Answer :

  • Step 1 : Optimize geometry using B3LYP/6-311+G(d,p) basis sets.
  • Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • Validation : Compare computed vibrational spectra with experimental IR data .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Answer :

  • Systematic Review : Aggregate data from peer-reviewed studies (e.g., IUPAC Solubility Data Series ).
  • Error Analysis : Compare experimental conditions (ionic strength, solvent purity).
  • Replication : Reproduce studies using standardized protocols (e.g., IUPAC-recommended gravimetry) .

Q. What advanced techniques validate the ion’s thermodynamic properties (e.g., ΔG, ΔH)?

  • Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpies.
  • Van’t Hoff Analysis : Derive ΔG from temperature-dependent equilibrium constants.
  • Cross-Validate : Use computational thermodynamics (e.g., COSMO-RS models) .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

  • Answer :

  • Documentation : Provide raw data, instrument calibration logs, and step-by-step protocols in supplementary materials .
  • Statistical Rigor : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons .

Q. What strategies are effective for literature reviews on understudied aspects of this compound?

  • Answer :

  • Keyword Optimization : Combine general terms (“this compound”) with specific filters (“spectroscopy,” “kinetics”) .
  • Citation Tracking : Use tools like Web of Science to identify seminal papers and emerging trends .

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